Hexananilide, 4'-sulfanilyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexananilide, 4’-sulfanilyl- is a chemical compound with the molecular formula C18H22N2O3S. It is a derivative of aniline and sulfanilamide, characterized by the presence of a sulfanilyl group attached to the aniline ring.
Preparation Methods
The synthesis of Hexananilide, 4’-sulfanilyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of p-acetamidobenzene sulfamide from n-acetylsulfanilyl chloride and ammonium hydroxide.
Final Reaction: The sodium sulfanilamide is reacted with hydrochloric acid to yield the final product, Hexananilide, 4’-sulfanilyl-.
Industrial production methods may involve optimization of these steps to increase yield and purity, such as controlling reaction temperatures and using specific catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Hexananilide, 4’-sulfanilyl- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
Scientific Research Applications
Hexananilide, 4’-sulfanilyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Hexananilide, 4’-sulfanilyl- involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts the bacterial folic acid metabolism, leading to the suppression of bacterial growth .
Comparison with Similar Compounds
Hexananilide, 4’-sulfanilyl- can be compared with other similar compounds, such as:
4-thioureido-benzenesulfonamide: This compound also contains a sulfonamide group but differs in its thioureido substitution, leading to distinct mechanisms of action and applications.
Benzene-1,3-disulfonamide: This compound has two sulfonamide groups, which may enhance its inhibitory effects on certain enzymes compared to Hexananilide, 4’-sulfanilyl-.
The uniqueness of Hexananilide, 4’-sulfanilyl- lies in its specific structural features and the resulting chemical and biological properties that differentiate it from these similar compounds .
Properties
CAS No. |
51688-38-1 |
---|---|
Molecular Formula |
C18H22N2O3S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[4-(phenylsulfamoyl)phenyl]hexanamide |
InChI |
InChI=1S/C18H22N2O3S/c1-2-3-5-10-18(21)19-15-11-13-17(14-12-15)24(22,23)20-16-8-6-4-7-9-16/h4,6-9,11-14,20H,2-3,5,10H2,1H3,(H,19,21) |
InChI Key |
XPXVTUCLRVROHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.